molecular formula C26H17N5O3S2 B15028931 (5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15028931
M. Wt: 511.6 g/mol
InChI Key: SGPMVGFAVXFDLQ-XKZIYDEJSA-N
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Description

The compound (5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzodioxin ring, a pyrazolyl group, and a triazolothiazolone moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves multiple steps, starting with the preparation of the benzodioxin and pyrazolyl intermediates. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The final step involves the cyclization of the intermediates to form the triazolothiazolone ring under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Sodium hydride, lithium diisopropylamide.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H17N5O3S2

Molecular Weight

511.6 g/mol

IUPAC Name

(5Z)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C26H17N5O3S2/c32-25-22(13-16-14-30(17-7-2-1-3-8-17)28-23(16)21-11-6-12-35-21)36-26-27-24(29-31(25)26)20-15-33-18-9-4-5-10-19(18)34-20/h1-14,20H,15H2/b22-13-

InChI Key

SGPMVGFAVXFDLQ-XKZIYDEJSA-N

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=O)/C(=C/C5=CN(N=C5C6=CC=CS6)C7=CC=CC=C7)/SC4=N3

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=O)C(=CC5=CN(N=C5C6=CC=CS6)C7=CC=CC=C7)SC4=N3

Origin of Product

United States

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